REACTION_CXSMILES
|
ClCl.[Cl:3][C:4]1[C:9]([OH:10])=[C:8]([Cl:11])[C:7]([Cl:12])=[C:6]([OH:13])[C:5]=1[Cl:14]>>[C:4]1([Cl:3])[C:9](=[O:10])[C:8]([Cl:11])=[C:7]([Cl:12])[C:6](=[O:13])[C:5]=1[Cl:14]
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Name
|
|
Quantity
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2.1 mol
|
Type
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reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is obtained at the temperature level of 95° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |